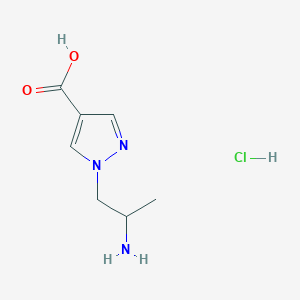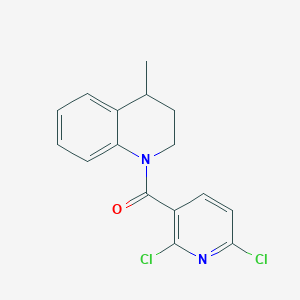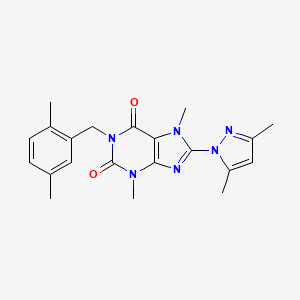
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer, Anti-HIV, and Antimicrobial Activities
Research on derivatives of the mentioned compound, including those related to the triazolo and triazino[4,3-e]purine derivatives, reveals significant anticancer, anti-HIV-1, and antimicrobial activities. These compounds have shown considerable activity against specific cancer cell lines, moderate anti-HIV-1 activity, and strong antimicrobial effects against certain pathogens, highlighting their potential in therapeutic applications against a range of diseases (Ashour et al., 2012).
Metal-Mediated Base Pairs in Nucleic Acids
Another study explored metal complexes of pyrazolylpurine derivatives as models for metal-mediated base pairs in nucleic acids. These complexes are of interest for their potential applications in the design of novel nucleic acid structures and as tools for studying metal-mediated interactions in biological systems (Sinha et al., 2015).
Neurodegenerative Disease Treatment
Derivatives of the compound have also been investigated for their potential in treating neurodegenerative diseases. For example, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were evaluated as multitarget drugs for neurodegenerative diseases, showing promising activity against adenosine receptor subtypes and monoamine oxidases. These findings suggest their utility in symptomatic and disease-modifying treatment of neurodegenerative conditions (Brunschweiger et al., 2014).
Chemical Reactivity and Physical Properties
The chemical reactivity and physical properties of allopurinol (a related compound) and its derivatives have been studied, providing insights into the stability and structural characteristics of these compounds. Such research contributes to the understanding of the chemical behavior of purine analogs and their potential applications in various fields (Bergmann et al., 1979).
Electronic and Optical Properties
Investigations into the electronic, optical, and charge transport properties of pyrazole compounds, including those similar to the chemical , have revealed their potential as semiconducting materials. These studies focus on the structural, electro-optical, and charge transport characteristics, suggesting applications in electronic and photovoltaic devices (Irfan et al., 2016).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-12-7-8-13(2)16(9-12)11-26-19(28)17-18(25(6)21(26)29)22-20(24(17)5)27-15(4)10-14(3)23-27/h7-10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPGTKZDISJLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C(N3C)N4C(=CC(=N4)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)
![5-(cyclopropylcarbonyl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2535777.png)
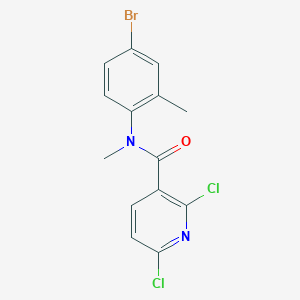
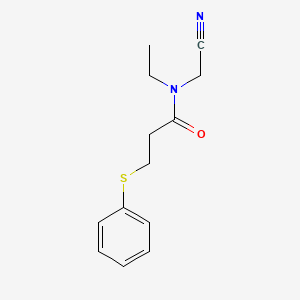
![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535782.png)


![1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2535785.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)
![6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2535789.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)
![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)
